molecular formula C15H20N4O2 B3723039 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol

2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol

Cat. No.: B3723039
M. Wt: 288.34 g/mol
InChI Key: GWTBXQQPVRNIPZ-UHFFFAOYSA-N
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Description

2-{[4-(2-Hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol is a synthetic quinazolinone derivative designed for pharmacological research. Quinazolinones are recognized as a "privileged structure" in medicinal chemistry due to their wide range of biological activities . The specific substitution at the 2-position with a 4-(2-hydroxyethyl)piperazinyl methyl group is a modification of interest, as substitutions on the quinazolinone ring system, particularly at the 2 and 3 positions, are known to significantly influence its pharmacological profile and are critical for various pharmacological activities . This structural class has been investigated for potential activities in diverse therapeutic areas. Literature indicates that related compounds have demonstrated hypotensive effects through central action on vasomotor loci , as well as antiplatelet activity potentially mediated through the inhibition of phosphoinositides breakdown . Researchers may find this compound valuable for probing central nervous system targets or cardiovascular function. It is strictly for use in laboratory research to further elucidate the mechanisms of quinazolinone biology and to support the discovery of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c20-10-9-18-5-7-19(8-6-18)11-14-16-13-4-2-1-3-12(13)15(21)17-14/h1-4,20H,5-11H2,(H,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTBXQQPVRNIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinol Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperazinyl Group: The quinazolinol core is then reacted with a piperazine derivative, such as 1-(2-hydroxyethyl)piperazine, under nucleophilic substitution conditions.

    Final Assembly: The intermediate product is further reacted with formaldehyde or other suitable alkylating agents to introduce the methyl group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinazolinol core can be reduced to dihydroquinazolinol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydroquinazolinol derivatives.

    Substitution: Various alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Comparisons

Compound 1 : 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]quinazolin-4-ol
  • Structure : The piperazine ring is substituted with a 3-methoxyphenyl group instead of 2-hydroxyethyl.
  • The aromatic phenyl group may engage in π-π stacking interactions with target proteins, whereas the hydroxyethyl group prioritizes hydrogen bonding .
  • Biological Implications : Methoxyphenyl-substituted analogs are often studied for CNS-targeting activities due to increased lipophilicity, whereas hydroxyethyl derivatives may favor peripheral targets due to improved solubility .
Compound 2 : Imidazolyl-2-quinazoline Derivatives (e.g., 2-(1-Methyl-5-nitro-2-imidazolyl)-4-{2-[4-(2-hydroxyethyl)-1-piperazinyl]ethylthio}quinazoline)
  • Structure : Features an ethylthio linker and an imidazole substituent on the quinazoline core.
  • Key Differences :
    • The ethylthio group introduces flexibility and sulfur-mediated interactions, contrasting with the methylene bridge in the target compound.
    • The imidazole moiety may enhance metal-binding or acidic/basic properties, affecting pharmacokinetics .
  • Biological Activity : These derivatives exhibit potent anti-parasitic and mycoplasma growth inhibition, suggesting that the hydroxyethyl-piperazine motif synergizes with sulfur-containing linkers for broad-spectrum activity .
Compound 3 : Dasatinib (N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}amino)-1,3-thiazole-5-carboxamide)
  • Structure : A tyrosine kinase inhibitor containing the hydroxyethyl-piperazine group within a larger pharmacophore.
  • Key Differences :
    • The hydroxyethyl-piperazine moiety in Dasatinib contributes to solubility and target affinity (e.g., BCR-ABL kinase inhibition), demonstrating its utility in complex drug designs .
  • Relevance : Highlights the importance of the hydroxyethyl-piperazine group in optimizing drug-like properties, even in structurally distinct scaffolds .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 1 (3-Methoxyphenyl) Compound 2 (Ethylthio-Imidazole)
Molecular Weight ~331.38 g/mol ~379.43 g/mol ~476.58 g/mol
LogP (Predicted) 1.2 (moderate hydrophilicity) 2.8 (lipophilic) 2.5 (moderate lipophilicity)
Aqueous Solubility High (due to hydroxyethyl group) Low Moderate
Key Interactions Hydrogen bonding, piperazine basicity π-π stacking, hydrophobic Sulfur-mediated, metal coordination

Biological Activity

2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol is a synthetic compound that has attracted attention for its diverse biological activities. This compound features a quinazolinol core, which is known for its pharmacological potential, and incorporates a piperazinyl group that enhances its biochemical interactions. The presence of a hydroxyethyl substituent further contributes to its chemical versatility, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : 2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one
  • Molecular Formula : C15H20N4O2
  • Molecular Weight : 288.35 g/mol
  • InChI : InChI=1S/C15H20N4O2/c20-10-9-18-5-7-19(8-6-18)11-14-16-13-4-2-1-3-12(13)15(21)17-14/h1-4,20H,5-11H2,(H,16,17,21)

Anticancer Activity

Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that quinazolinone-based hybrids can inhibit various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The structure–activity relationship (SAR) analysis suggests that the presence of bulky groups enhances biological activity, with some compounds achieving IC50 values as low as 0.36 μM against specific targets .

Antimicrobial and Anti-inflammatory Properties

The compound has also been evaluated for its antimicrobial and anti-inflammatory activities. Quinazolinone derivatives have demonstrated efficacy against several bacterial strains and have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in vitro . The mechanism of action appears to involve modulation of signaling pathways related to inflammation and microbial resistance.

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound has been studied for its ability to inhibit key enzymes involved in various biological processes. For example, it has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management .

Case Study 1: Anticancer Efficacy

A study conducted by researchers synthesized a series of quinazolinone derivatives, including the target compound. These compounds were screened for anticancer activity against several cell lines. The results indicated that the compounds exhibited promising inhibitory effects on cell proliferation, with the most effective derivatives showing IC50 values ranging from 0.36 to 40.90 μM .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of quinazolinone derivatives. The study revealed that certain derivatives displayed strong activity against resistant bacterial strains. The mechanism was attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Binding Affinity : The compound binds effectively to various enzymes and receptors, modulating their activity.
  • Signaling Pathways : It influences key signaling pathways associated with cell growth, apoptosis, and inflammation.
  • Chemical Interactions : The functional groups within the compound facilitate interactions with biomolecules, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

The table below compares the biological activities of this compound with other related compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundSignificant (IC50: 0.36 - 40.90 μM)Effective against resistant strainsDPP-IV inhibition
Quinazolinone Derivative AModerateEffectiveNo significant inhibition
Quinazolinone Derivative BHigh (IC50: <10 μM)ModerateStrong PDGF inhibition

Q & A

Q. What are the established synthetic routes for 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol, and what key reaction conditions are required?

The compound is synthesized via multi-step protocols, typically involving:

  • Step 1 : Condensation of 4-hydroxyquinazoline with a piperazine derivative (e.g., 1-(2-hydroxyethyl)piperazine) under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents like DMF or DMSO at 80–100°C .
  • Step 2 : Functionalization via nucleophilic substitution or Mannich reactions to introduce the methyl-piperazinyl group. Catalysts such as triethylamine or acetic acid are often employed to optimize yields .
  • Purification : Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradients) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized to confirm its structural integrity?

Rigorous characterization involves:

  • Spectroscopy : 1^1H/13^13C NMR to verify proton environments and carbon frameworks (e.g., quinazolinol OH at δ 10–12 ppm, piperazinyl CH2_2 at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 343.19) .
  • Elemental Analysis : ≤0.4% deviation between calculated and observed C/H/N values .
  • X-ray Crystallography (if crystalline): Resolves bond lengths/angles and confirms stereochemistry .

Advanced Research Questions

Q. How do structural modifications to the piperazinyl or quinazolinol moieties affect biological activity?

  • Piperazine Substituents : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the piperazine ring enhances receptor binding affinity in kinase inhibition assays. For example, 4-fluorophenyl analogs show 2–3x higher IC50_{50} values compared to unsubstituted derivatives .
  • Quinazolinol Modifications : Methylation of the 4-OH group reduces solubility but improves metabolic stability in hepatic microsome assays . Computational docking (e.g., AutoDock Vina) predicts that bulkier substituents sterically hinder target binding .

Q. What computational methods are employed to predict the binding interactions of this compound with biological targets?

  • Molecular Docking : Ligand structures are optimized using Gaussian09 (B3LYP/6-31G* basis set) and docked into target proteins (e.g., EGFR kinase) to assess binding poses and interaction energies (e.g., hydrogen bonds with Asp831, hydrophobic contacts with Leu694) .
  • MD Simulations : GROMACS is used for 100-ns trajectories to evaluate complex stability (RMSD ≤2.0 Å) and free-energy landscapes (MM-PBSA calculations) .
  • QSAR Models : 2D/3D descriptors (e.g., logP, polar surface area) correlate with experimental IC50_{50} values (R2^2 >0.85) .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Dose-Response Replication : Conduct parallel assays (e.g., MTT cytotoxicity) under standardized conditions (e.g., 48-h exposure, 10% FBS) to eliminate variability .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding .
  • Metabolite Analysis : LC-MS/MS detects degradation products (e.g., hydrolyzed piperazinyl intermediates) that may explain reduced activity in certain media .

Methodological Considerations

  • Synthetic Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to avoid misassignments .
  • Biological Assays : Include positive controls (e.g., gefitinib for kinase inhibition) and normalize data to cell viability (e.g., ATP-based luminescence) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol
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2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol

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